molecular formula C7H7ClO2S B11903632 Ethyl 2-chlorothiophene-3-carboxylate

Ethyl 2-chlorothiophene-3-carboxylate

Cat. No.: B11903632
M. Wt: 190.65 g/mol
InChI Key: SZFNBOZFFBTWLL-UHFFFAOYSA-N
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Description

Ethyl 2-chlorothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7ClO2S. It belongs to the class of thiophene derivatives, which are known for their aromatic sulfur-containing heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chlorothiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification. One common method includes the reaction of 2-chlorothiophene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Substitution: Formation of 2-aminothiophene-3-carboxylate or 2-thiocyanatothiophene-3-carboxylate.

    Oxidation: Formation of ethyl 2-chlorothiophene-3-sulfoxide or ethyl 2-chlorothiophene-3-sulfone.

    Reduction: Formation of ethyl 2-chlorothiophene-3-carbinol.

Mechanism of Action

The mechanism of action of ethyl 2-chlorothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of thiophene compounds have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

    Ethyl 3-chlorothiophene-2-carboxylate: Similar in structure but with different positional isomerism.

    Methyl 2-chlorothiophene-3-carboxylate: Similar but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-bromothiophene-3-carboxylate: Similar but with a bromine atom instead of a chlorine atom.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional isomerism can lead to different biological activities and applications compared to its similar compounds .

Biological Activity

Ethyl 2-chlorothiophene-3-carboxylate is a heterocyclic compound characterized by a thiophene ring with a chlorine atom at the 2-position and an ethyl ester group at the 3-position. This compound is notable for its unique electronic properties, stability, and potential biological activities, making it a valuable intermediate in organic synthesis and medicinal chemistry. Thiophene derivatives, including this compound, are recognized for their diverse applications, particularly in pharmaceuticals and materials science.

Pharmacological Properties

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies suggest that thiophene derivatives can inhibit specific bacterial enzymes, demonstrating potential utility in combating infections. This compound may act as an electrophile, reacting with nucleophiles in biological systems, which enhances its reactivity and ability to form covalent bonds with molecular targets .
  • Anti-inflammatory Effects : Some derivatives within the thiophene family have shown potential as inhibitors of COX (cyclooxygenase) and LOX (lipoxygenase) enzymes, which are critical in inflammatory processes. This compound may exhibit similar properties due to its structural characteristics .
  • Anticancer Potential : The compound's ability to modulate enzyme activity suggests it could play a role in cancer treatment by inducing apoptosis in cancer cells.

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural features:

Compound Name Key Differences
Ethyl 5-chlorothiophene-3-carboxylateChlorine substitution at the 5-position affects reactivity.
Ethyl 2-bromo-thiophene-3-carboxylateBromine substitution introduces different reactivity patterns.
Mthis compoundMethyl group instead of ethyl alters solubility and reactivity.
Ethyl 2-iodo-thiophene-3-carboxylateIodine substitution influences electronic properties and reactivity.

The presence of chlorine at the 2-position provides distinct electronic characteristics compared to other substituted thiophenes, allowing for selective functionalization and diverse chemical transformations not possible with other halogenated derivatives.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound inhibited bacterial growth by targeting specific enzymes involved in bacterial metabolism. The compound showed effective inhibition comparable to established antibiotics .
  • Anti-inflammatory Potential : In vitro assays revealed that thiophene derivatives could significantly reduce inflammation markers when tested against COX and LOX enzymes. The results indicated that this compound could serve as a lead compound for developing anti-inflammatory drugs .

The synthesis of this compound can be achieved through various methods, including:

  • Traditional Organic Synthesis : Utilizing halogenation reactions followed by esterification processes.
  • Industrial Methods : Employing continuous flow reactors to optimize yield and purity while ensuring consistent quality of the final product.

The mechanism of action for its biological activity involves the formation of covalent bonds with nucleophilic sites on target proteins or enzymes, leading to altered enzymatic activity or receptor inhibition.

Properties

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

IUPAC Name

ethyl 2-chlorothiophene-3-carboxylate

InChI

InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3

InChI Key

SZFNBOZFFBTWLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1)Cl

Origin of Product

United States

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